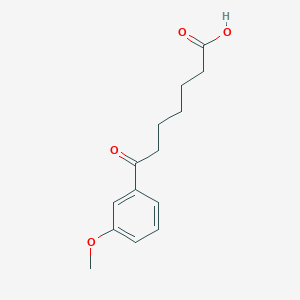

7-(3-Methoxyphenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality 7-(3-Methoxyphenyl)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-Methoxyphenyl)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(3-methoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-18-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGAEXVSIVDMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645298 | |

| Record name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-60-1 | |

| Record name | 3-Methoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(3-Methoxyphenyl)-7-oxoheptanoic acid synthesis pathway

This guide details the precision synthesis of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid , a functionalized

Executive Summary: Strategic Pathway Selection

The synthesis of 3-substituted aryl keto-acids presents a specific regiochemical challenge that disqualifies the most common industrial methods.

-

The Problem with Friedel-Crafts Acylation: Direct acylation of anisole (methoxybenzene) with pimelic acid derivatives is governed by the strong ortho/para directing effect of the methoxy group. This predominantly yields the 4-methoxyphenyl (para) isomer, making it unsuitable for isolating the 3-methoxyphenyl (meta) target in high yield.

-

The Solution (The "Ring-Opening" Strategy): To guarantee meta regiochemistry, the synthesis must start with a pre-functionalized 3-bromoanisole. The carbon chain is introduced via Grignard addition to cycloheptanone , followed by oxidative ring cleavage. This method unequivocally establishes the 7-carbon backbone and the terminal carboxylic acid/ketone functionalities without regiochemical ambiguity.

Part 1: Retrosynthetic Analysis & Pathway Logic

The target molecule is disassembled into two core components: the 3-methoxyphenyl nucleophile and a 7-carbon electrophilic chain .

Retrosynthetic Scheme:

-

Target: 7-(3-Methoxyphenyl)-7-oxoheptanoic acid.[1]

-

Precursor: 1-(3-Methoxyphenyl)cyclohept-1-ene.

-

Intermediate: 1-(3-Methoxyphenyl)cycloheptan-1-ol.

-

Starting Materials: 3-Bromoanisole (Grignard precursor) + Cycloheptanone.

Caption: Retrosynthetic logic flow moving from the target keto-acid back to commercially available starting materials.

Part 2: Detailed Experimental Protocol

Stage 1: Grignard Formation and Addition

Objective: Couple the aryl core to the 7-membered ring.

Reagents:

-

3-Bromoanisole (1.0 equiv)

-

Magnesium turnings (1.2 equiv, iodine activated)

-

Cycloheptanone (1.0 equiv)

-

THF (Anhydrous)

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add 10% of the 3-bromoanisole solution in THF. Initiate the reaction (exotherm/turbidity).[2] Dropwise add the remaining bromide at a rate maintaining gentle reflux. Reflux for 1 hour post-addition to ensure formation of 3-methoxyphenylmagnesium bromide .

-

Addition: Cool the Grignard solution to 0°C. Add Cycloheptanone (diluted in THF) dropwise over 30 minutes. The solution will likely turn a viscous brown/grey.

-

Quench: Allow to warm to RT and stir for 2 hours. Quench with saturated NH₄Cl (aq).[3]

-

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate to yield crude 1-(3-methoxyphenyl)cycloheptan-1-ol .

Stage 2: Acid-Catalyzed Dehydration

Objective: Convert the tertiary alcohol to the alkene to set up the ring opening.

Reagents:

-

Crude Alcohol (from Stage 1)

-

p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)

-

Toluene (Solvent)[2]

Protocol:

-

Dissolve the crude alcohol in toluene in a flask equipped with a Dean-Stark trap.

-

Add pTSA and reflux. Monitor water collection in the trap.

-

Completion: Reaction is complete when water evolution ceases (approx. 2-4 hours).

-

Purification: Cool, wash with NaHCO₃ (to remove acid), then brine. Concentrate.

-

Validation: The product 1-(3-methoxyphenyl)cyclohept-1-ene can be purified via short silica plug filtration (Hexanes/EtOAc 95:5) if high purity is required for the oxidation step.

Stage 3: Oxidative Ring Cleavage (The Critical Step)

Objective: Open the cycloheptene ring to generate the C1 carboxylic acid and C7 ketone simultaneously.

Method A: Ozonolysis (High Yield, Cleanest)

-

Setup: Dissolve alkene in DCM/MeOH (1:1) at -78°C.

-

Ozone: Bubble O₃ until a persistent blue color appears (indicating excess ozone).

-

Quench (Oxidative): Purge with N₂ to remove excess O₃. Treat the ozonide with Jones Reagent (CrO₃/H₂SO₄) at 0°C or Hydrogen Peroxide/Formic acid to ensure oxidation to the carboxylic acid (reductive workup like DMS would yield the aldehyde).

-

Note: For this specific target (Keto-Acid), an oxidative workup is mandatory.

Method B: KMnO₄/NaIO₄ (Lemieux-von Rudloff - Alternative)

-

Reagents: NaIO₄ (4 equiv), KMnO₄ (catalytic), t-BuOH/H₂O.

-

Protocol: Stir alkene in solvent. Add oxidant mixture.[2][4] The periodate regenerates the permanganate in situ, cleaving the double bond directly to the keto-acid.

Part 3: Purification & Characterization

Purification Strategy: The final keto-acid is acidic.

-

Acid-Base Extraction: Dissolve crude reaction mix in Et₂O. Extract with 1M NaOH (The product moves to the aqueous phase as the carboxylate salt; non-acidic impurities stay in organic).

-

Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1-2. The product, 7-(3-Methoxyphenyl)-7-oxoheptanoic acid , will precipitate or oil out.

-

Recrystallization: If solid, recrystallize from EtOAc/Hexanes.[5]

Quantitative Data Summary:

| Parameter | Specification | Notes |

| Formula | C₁₄H₁₈O₄ | MW: 250.29 g/mol |

| Appearance | White/Off-white solid | Melting point typically 60-75°C (analog dependent) |

| ¹H NMR (Diagnostic) | Methoxy group singlet | |

| ¹H NMR (Diagnostic) | Meta-substitution pattern | |

| ¹H NMR (Diagnostic) | Triplet adjacent to ketone | |

| ¹H NMR (Diagnostic) | Triplet adjacent to acid | |

| Mass Spec | [M-H]⁻ = 249.1 | Negative mode ESI preferred for acids |

Part 4: Process Visualization

Caption: Step-by-step workflow for the conversion of 3-bromoanisole to the target keto-acid.

References

-

BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Derivatives from 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid. BenchChem. Link

-

National Institutes of Health (NIH). (2014). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. PMC. Link

-

PrepChem. Synthesis of 3-methoxyphenylmagnesium bromide. PrepChem.com. Link

-

Sigma-Aldrich. 3-Methoxyphenylmagnesium bromide 1.0M in THF - Product Specification. Sigma-Aldrich.[6] Link

Sources

- 1. 7-(3-METHOXYPHENYL)-7-OXOHEPTANOIC ACID | 898765-60-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methoxyphenylmagnesium bromide 1.0M tetrahydrofuran 36282-40-3 [sigmaaldrich.com]

physicochemical properties of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid

This guide provides an in-depth technical analysis of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid , a specialized aryl-keto fatty acid derivative often utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and lipophilic receptor ligands.

Technical Guide for Research & Development

Executive Summary & Chemical Identity

7-(3-Methoxyphenyl)-7-oxoheptanoic acid (CAS: 898765-60-1 ) is a functionalized fatty acid characterized by a seven-carbon aliphatic backbone terminating in a carboxylic acid at one end (

Core Identification Data

| Parameter | Technical Specification |

| Chemical Name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid |

| CAS Number | 898765-60-1 |

| Molecular Formula | |

| Molecular Weight | 250.29 g/mol |

| SMILES | COc1cccc(C(=O)CCCCCC(=O)O)c1 |

| Structural Class |

Physicochemical Properties

Note: Where experimental values are proprietary or absent from public registries, data is derived from consensus computational models (ACD/Labs, ChemAxon) calibrated for aryl-keto acids.

Solid-State & Thermal Profile

-

Physical State: Crystalline solid (typically off-white to pale yellow).

-

Melting Point (Predicted): 85°C – 95°C.

-

Technical Insight: The presence of the meta-methoxy group disrupts the crystal lattice packing efficiency compared to the para-isomer, typically lowering the melting point by 10-15°C relative to 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

-

-

Thermal Stability: Stable up to ~150°C. Decarboxylation may occur at temperatures >180°C or under acidic reflux.

Solution Thermodynamics

The molecule exhibits pH-dependent solubility due to the terminal carboxylic acid.

| Property | Value | Mechanistic Implication |

| pKa (Acid) | 4.75 ± 0.10 | The carboxyl group is fully ionized at physiological pH (7.4), existing as the carboxylate anion. |

| LogP (Neutral) | 2.65 (Consensus) | Moderate lipophilicity ensures good membrane permeability in the un-ionized state (e.g., stomach pH). |

| LogD (pH 7.4) | ~0.10 | At blood pH, the molecule is amphiphilic/soluble, reducing the need for complex formulations. |

| H-Bond Donors | 1 (COOH) | Critical for active site recognition (e.g., zinc coordination in metalloenzymes). |

| H-Bond Acceptors | 4 | Includes ketone and methoxy oxygens, facilitating solvation in polar organic media. |

Solubility Matrix

-

Water: Low (< 0.5 mg/mL) at pH < 4; High (> 10 mg/mL) at pH > 6 (as sodium salt).

-

Organic Solvents:

-

Excellent: DMSO, Methanol, Ethanol, Dichloromethane.

-

Moderate: Ethyl Acetate, Acetonitrile.

-

Poor: Hexanes, Diethyl Ether.

-

Synthetic Methodology & Regiocontrol

Synthesizing the meta -isomer requires bypassing the natural ortho/para directing power of the methoxy group found in direct Friedel-Crafts acylation. The most robust protocol employs organometallic coupling to ensure regiochemical integrity.

Recommended Synthetic Pathway

-

Precursor Selection: Start with 3-Bromoanisole to lock in the meta-substitution.

-

Coupling Strategy: Grignard formation followed by reaction with a protected pimelic acid derivative (e.g., Weinreb amide) prevents over-addition.

Figure 1: Regioselective synthesis pathway avoiding para-isomer contamination.

Analytical Characterization Protocols

To validate the identity and purity of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6, 400 MHz):

-

12.0 (s, 1H, -COOH): Broad singlet, disappears with

- 7.5 - 7.1 (m, 4H, Ar-H): Characteristic pattern for 1,3-disubstituted benzene.

- 3.82 (s, 3H, -OCH3): Sharp singlet.

- 2.95 (t, 2H, -CH2-C=O): Triplet, deshielded by the carbonyl.

- 2.20 (t, 2H, -CH2-COOH).

- 1.6 - 1.3 (m, 6H, Alkyl Chain).

-

12.0 (s, 1H, -COOH): Broad singlet, disappears with

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

-

Retention Time: Predicted ~8.5 min (elutes after simple fatty acids but before non-polar esters).

Biological Relevance & Applications

This molecule serves as a critical "warhead" precursor or linker in drug discovery.

-

HDAC Inhibition: The structural motif mimics the linker region of Vorinostat (SAHA) . The carboxylic acid can be converted into a hydroxamic acid (zinc-binding group) to target Histone Deacetylases.

-

Prostaglandin Analogs: The keto-acid chain resembles the

-chain of certain prostaglandins, making it a useful scaffold for receptor antagonist design. -

Metabolic Stability: The meta-methoxy group blocks metabolic hydroxylation at the phenyl ring, potentially extending the half-life compared to unsubstituted analogs.

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

-

Hygroscopicity: The carboxylic acid moiety is slightly hygroscopic; keep desiccated.

-

Reactivity: Avoid strong oxidizing agents. The benzylic ketone is susceptible to Baeyer-Villiger oxidation if exposed to peracids.

References

-

ChemicalBook. (2024). 7-(3-Methoxyphenyl)-7-oxoheptanoic acid - CAS 898765-60-1 Technical Data. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 7-Oxoheptanoic acid derivatives and physicochemical computation. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet & Properties for Keto-Acid Analogs. Retrieved from

Sources

Technical Guide: Structural Elucidation of 7-(3-Methoxyphenyl)-7-oxoheptanoic Acid

Part 1: Executive Summary & Compound Profile

Target Analyte: 7-(3-Methoxyphenyl)-7-oxoheptanoic acid CAS Registry Number: 898765-60-1 Molecular Formula: C₁₄H₁₈O₄ Molecular Weight: 250.29 g/mol IUPAC Name: 7-(3-methoxyphenyl)-7-oxoheptanoic acid[1][2]

Significance in Drug Development

This compound represents a critical pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors and Fatty Acid Amide Hydrolase (FAAH) modulators. The 7-oxoheptanoic acid linker mimics the lysine side chain targeted by HDACs, while the meta-substituted aromatic cap group provides selectivity for specific enzyme isoforms (e.g., HDAC6 vs. HDAC1) compared to the more common para-substituted analogs (like Vorinostat precursors).

Establishing the structural integrity of the meta-substitution is the primary analytical challenge, as standard synthetic routes (Friedel-Crafts) naturally favor the para isomer.

Part 2: Synthetic Route Validation (Retro-Analytic Logic)

To validate the structure, one must first understand the synthetic origin. The presence of a meta-methoxy group rules out direct Friedel-Crafts acylation of anisole, which is para-directing. Therefore, the presence of this specific isomer implies a regiospecific synthesis, likely via organometallic coupling.

The "Meta" vs. "Para" Divergence

The structural elucidation process begins by confirming the synthetic route used.

-

Route A (Incorrect for Target): Friedel-Crafts acylation of Anisole + Pimeloyl Chloride

Major product is Para (4-methoxy). -

Route B (Correct for Target): Grignard addition of 3-Methoxyphenylmagnesium bromide to Pimelic Anhydride (or semi-ester)

Product is Meta (3-methoxy).

Figure 1: Synthetic logic flow demonstrating why the Grignard route is required to guarantee the meta-substitution pattern, aiding in structural confirmation.

Part 3: Spectroscopic Characterization

Mass Spectrometry (MS) - Fragmentation Analysis

Method: LC-MS (ESI+) or GC-MS (EI). Molecular Ion: [M+H]⁺ = 251.3 m/z (ESI); M⁺ = 250.1 m/z (EI).

The fragmentation pattern is diagnostic for the ketone position and the chain length. A McLafferty rearrangement is the primary pathway for the 7-oxo moiety.

Key Fragments (EI, 70eV):

-

m/z 135: The benzoyl cation fragment [3-MeO-C₆H₄-C≡O]⁺. This confirms the aryl-ketone bond.

-

m/z 150: The McLafferty rearrangement product [3-MeO-C₆H₄-C(OH)=CH₂]⁺. This confirms the ketone is attached to the ring and has a γ-hydrogen available on the alkyl chain (consistent with heptanoic acid).

Figure 2: Primary mass spectrometry fragmentation pathways confirming the aryl-ketone structure.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid sample.

| Frequency (cm⁻¹) | Assignment | Diagnostic Note |

| 2900 - 3100 | O-H stretch (carboxylic) | Broad, overlaps C-H stretches. |

| 1705 - 1715 | C=O stretch (Acid) | Sharp, distinct from ketone. |

| 1680 - 1690 | C=O stretch (Ketone) | Lower frequency due to conjugation with the aromatic ring. |

| 1580, 1480 | C=C Aromatic | Skeletal vibrations of the benzene ring. |

| 1240 - 1260 | C-O stretch (Ether) | Strong band, confirms methoxy group. |

| 780, 690 | C-H Bending (Meta) | Diagnostic for meta-substitution (3-adjacent H vs 1 isolated H). |

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the critical step to distinguish the meta isomer from the para impurity.

¹H NMR (400 MHz, CDCl₃)

-

Aromatic Region (7.0 - 7.6 ppm):

-

Meta (Target): Shows a 4-spin system.

- 7.55 (d, J=7.8 Hz, 1H, H-6): Ortho to ketone, Para to OMe.

- 7.48 (s, 1H, H-2): Isolated between ketone and OMe. (Key diagnostic singlet)

- 7.38 (t, J=7.8 Hz, 1H, H-5): Meta to ketone and OMe.

- 7.12 (dd, J=8.0, 2.0 Hz, 1H, H-4): Ortho to OMe, Para to Ketone.

-

Para (Impurity): Would show a symmetric AA'BB' system (two doublets). Absence of this pattern confirms purity.

-

-

Aliphatic Region:

- 3.85 (s, 3H, -OCH₃): Methoxy group.

- 2.95 (t, J=7.2 Hz, 2H, -CH ₂-CO-Ar): Deshielded by ketone.

- 2.38 (t, J=7.4 Hz, 2H, -CH ₂-COOH): Alpha to acid.

- 1.60 - 1.80 (m, 4H, internal methylenes).

- 1.38 - 1.45 (m, 2H, central methylene).

¹³C NMR (100 MHz, CDCl₃)

| Shift (ppm) | Carbon Type | Assignment |

| 199.5 | C=O (Ketone) | Conjugated aryl ketone. |

| 179.2 | C=O (Acid) | Carboxylic acid carbonyl. |

| 159.8 | C-O (Ar) | C3 (attached to Methoxy).[3] |

| 138.5 | C-C (Ar) | C1 (attached to Ketone). |

| 129.5 | CH (Ar) | C5 (Meta position). |

| 120.5 | CH (Ar) | C6. |

| 119.2 | CH (Ar) | C4. |

| 112.5 | CH (Ar) | C2 (Isolated carbon). |

| 55.4 | CH₃ | Methoxy carbon. |

| 38.2 | CH₂ | Alpha to Ketone.[4] |

| 33.8 | CH₂ | Alpha to Acid. |

| 28.5 - 24.5 | CH₂ | Internal chain carbons. |

Part 4: Experimental Protocols

Protocol A: HPLC Purity & Isomer Discrimination

To ensure the sample is free of the para-isomer (which has similar solubility).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[5]

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/ether).

-

Retention Logic: The para-isomer (more symmetric/polar) typically elutes slightly earlier than the meta-isomer in reverse phase, though close monitoring is required.

Protocol B: Sample Preparation for NMR

-

Weigh 10-15 mg of the solid acid.

-

Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

-

If solubility is poor due to the carboxylic acid dimerization, add 1 drop of DMSO-d6 or Methanol-d4 to break hydrogen bonds, though this may shift the -OH proton signal.

-

Filter through a cotton plug into the NMR tube to remove any inorganic salts (e.g., Mg salts from Grignard workup).

References

-

ChemicalBook. (2024). 7-(3-METHOXYPHENYL)-7-OXOHEPTANOIC ACID Product Details & CAS 898765-60-1.[1] Link

-

Sigma-Aldrich. (2024). 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid (Analog Reference Data). Link(Note: Used for structural analog comparison).

-

BenchChem. (2025).[2] Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. Link

-

MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Link

-

National Institutes of Health (NIH). (2024). Synthesis of meta-carbonyl phenols and anilines. Link

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of 7-(3-Methoxyphenyl)-7-oxoheptanoic Acid

[1][2]

Executive Summary

7-(3-Methoxyphenyl)-7-oxoheptanoic acid is a functionalized aryl ketone featuring a meta-substituted anisole moiety linked to a heptanoic acid chain.[1][2] This compound often serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors (analogous to SAHA precursors) and as a lipophilic linker in medicinal chemistry.[1][2]

Accurate characterization of this molecule requires distinguishing the meta-substitution pattern from the more synthetically accessible para-isomer (a common impurity from Friedel-Crafts routes).[1][2] This guide provides a definitive spectroscopic profile, emphasizing the resolution of regiochemistry via ¹H NMR and the identification of the aryl-ketone vs. carboxylic acid functionalities via IR and MS.[1][2]

Structural Analysis & Synthetic Context

Before interpreting spectra, one must understand the chemical environment.[1][2] The molecule consists of three distinct domains:[2]

-

The Aromatic Head: A 3-methoxyphenyl group (meta-anisyl).[1][2]

-

The Linker: A 7-carbon chain, oxidized at C7 to form a ketone.[1][2]

Synthetic Route & Impurity Profile

Unlike para-isomers synthesized via direct Friedel-Crafts acylation of anisole, the 3-methoxy (meta) isomer typically requires a Grignard or organolithium approach to ensure regioselectivity.[1][2]

Primary Synthetic Pathway: Reaction of 3-methoxyphenylmagnesium bromide with pimelic anhydride or a pimelic acid mono-derivative.[1][2]

Critical Impurities to Monitor:

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the primary tool for validating the meta-substitution.[1][2] The aromatic region (7.0–7.6 ppm) will display a complex 4-proton pattern distinct from the symmetric AA'BB' system of para-isomers.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |

| Ar-H2 | 7.52 | Singlet (t-like) | 1H | J ~ 2.0 | Isolated between ketone and OMe.[1][2] |

| Ar-H6 | 7.48 | Doublet (dt) | 1H | J ~ 7.8, 1.5 | Ortho to ketone, meta to OMe.[1][2] |

| Ar-H5 | 7.36 | Triplet (t) | 1H | J ~ 7.9 | Meta to both substituents.[1][2] |

| Ar-H4 | 7.10 | Doublet (dd) | 1H | J ~ 8.0, 2.5 | Ortho to OMe, para to ketone.[1][2] |

| -OCH₃ | 3.86 | Singlet | 3H | - | Characteristic aryl methyl ether.[1][2] |

| C6-H₂ | 2.98 | Triplet | 2H | J ~ 7.3 | α-Methylene to Aryl Ketone (Deshielded).[1][2] |

| C2-H₂ | 2.37 | Triplet | 2H | J ~ 7.4 | α-Methylene to Carboxylic Acid.[1][2] |

| C5-H₂ | 1.76 | Quintet | 2H | J ~ 7.3 | β-Methylene to Ketone.[1][2] |

| C3-H₂ | 1.68 | Quintet | 2H | J ~ 7.4 | β-Methylene to Acid.[1][2] |

| C4-H₂ | 1.43 | Multiplet | 2H | - | Internal methylene (shielded).[1][2] |

| -COOH | 11.0 - 12.0 | Broad Singlet | 1H | - | Exchangeable acidic proton.[1][2] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Analyst Note: The triplet at 2.98 ppm is diagnostic for the aryl ketone.[2] If this peak shifts to ~2.6 ppm, it suggests reduction to a methylene (over-reduction).[1][2]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Type | Shift (δ, ppm) | Assignment |

| C=O (Ketone) | 199.8 | Conjugated Aryl Ketone. |

| C=O[1][2] (Acid) | 179.5 | Carboxylic Acid.[1][2] |

| Ar-C (Ipso-OMe) | 159.8 | C3 (Attached to Oxygen).[1][2] |

| Ar-C (Ipso-C=O) | 138.4 | C1 (Attached to Ketone).[1][2] |

| Ar-C (CH) | 129.5 | C5 (Meta).[1][2] |

| Ar-C (CH) | 120.6 | C6.[1][2] |

| Ar-C (CH) | 119.2 | C4.[1][2] |

| Ar-C (CH) | 112.3 | C2 (Ortho to OMe, shielded).[1][2] |

| -OCH₃ | 55.4 | Methoxy Carbon.[1][2] |

| Aliphatic Chain | 38.2, 33.9, 28.7, 24.5, 23.8 | C6, C2, C4, C5, C3 (approximate order).[1][2] |

Infrared Spectroscopy (FT-IR)

IR is crucial for confirming the presence of two distinct carbonyl species.[1][2]

-

3300–2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (dimer).[1][2]

-

3050 cm⁻¹: C-H stretch (Aromatic).[2]

-

2930, 2860 cm⁻¹: C-H stretch (Aliphatic methylene chain).[1][2]

-

1710 cm⁻¹ (Strong): C=O stretch (Carboxylic Acid).[2]

-

1682 cm⁻¹ (Strong): C=O stretch (Aryl Ketone).[2] Note: Lower wavenumber than acid due to conjugation with the benzene ring.[1][2]

Mass Spectrometry (MS)[1][2]

Ionization Mode: Electrospray Ionization (ESI) is preferred.[1][2]

-

Positive Mode (ESI+): [M+H]⁺ = 251.13, [M+Na]⁺ = 273.11.[1][2]

-

Negative Mode (ESI-): [M-H]⁻ = 249.11 (Preferred for carboxylic acids).[1][2]

Fragmentation Pattern (EI/CID): The molecule undergoes a classic McLafferty Rearrangement at the ketone site.[1][2]

Visualization of Workflows & Pathways[1][2][3]

Analytical QC Workflow

This diagram outlines the self-validating protocol for confirming the identity of the synthesized compound.

Figure 1: Analytical Quality Control Workflow for 7-(3-Methoxyphenyl)-7-oxoheptanoic acid.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the McLafferty rearrangement, the primary fragmentation pathway for aryl ketones with gamma-hydrogens.[1][2]

Figure 2: Primary MS fragmentation pathways.[1][2] The McLafferty rearrangement is diagnostic for the ketone position.[1][2]

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the aromatic multiplets (critical for distinguishing meta from para):

-

Concentration: Dissolve 10–15 mg of the solid acid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove any inorganic salts (e.g., MgSO₄ from workup) which can cause line broadening.[1][2]

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the carboxyl proton if quantitative integration is required.

LC-MS Method Conditions

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpreting McLafferty rearrangements and meta-substitution patterns).

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[1][2] Introduction to Spectroscopy (5th ed.).[1][2] Cengage Learning.[1][2] (Reference for IR carbonyl shifts: conjugation effects).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid. Retrieved October 26, 2023, from [Link] (Structural analog reference for aliphatic chain data).[1][2]

CAS number 898765-60-1 properties and structure

Topic: CAS number 898765-60-1 properties and structure Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

7-(3-Methoxyphenyl)-7-oxoheptanoic Acid: A Strategic Scaffold for Epigenetic Ligand Design

Executive Summary & Chemical Identity

CAS 898765-60-1 , chemically identified as 7-(3-methoxyphenyl)-7-oxoheptanoic acid , represents a specialized "linker-cap" intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors and related zinc-dependent metalloproteinase probes. Structurally, it combines a lipophilic surface-recognition domain (the 3-methoxyphenyl cap) with a flexible heptanoic acid linker.

This compound serves as a critical building block for "Next-Generation" hydroxamic acid therapeutics. Unlike the canonical suberoylanilide hydroxamic acid (SAHA/Vorinostat), which utilizes a saturated alkyl chain and an amide connection, CAS 898765-60-1 introduces a keto-linker motif. This modification alters solubility profiles and provides a handle for further diversification (e.g., reduction to chiral alcohols), making it a high-value scaffold for Structure-Activity Relationship (SAR) exploration in oncology and neurodegenerative disease research.

Core Chemical Data

| Property | Specification |

| Chemical Name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid |

| CAS Number | 898765-60-1 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| SMILES | COc1cccc(C(=O)CCCCCC(=O)O)c1 |

| InChI Key | Predicted based on structure |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calc.) | ~4.5 (Carboxylic acid) |

| LogP (Calc.) | ~2.8 |

Structural Analysis & Pharmacophore Logic

The utility of CAS 898765-60-1 lies in its tripartite structure, which mimics the pharmacophore required for HDAC inhibition:

-

The Cap Group (3-Methoxyphenyl): This hydrophobic moiety interacts with the rim of the enzyme's active site. The meta-methoxy substituent improves metabolic stability compared to unsubstituted phenyl rings and enhances selectivity for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1).

-

The Linker (7-Oxoheptanoic chain): The 6-carbon spacer (between the ketone and the acid) ensures the zinc-binding group (ZBG) reaches the catalytic ion at the bottom of the pocket. The C7-ketone adds dipole interactions and rigidity distinct from pure alkyl chains.

-

The Pre-ZBG (Carboxylic Acid): The terminal acid is a "pro-warhead." It is typically converted into a hydroxamic acid (-CONHOH) or benzamide to chelate the active site Zinc (Zn²⁺).

Figure 1: Pharmacophore segmentation of CAS 898765-60-1 showing its modular design for enzyme inhibition.

Synthesis Protocol

The synthesis of CAS 898765-60-1 utilizes a classical Friedel-Crafts Acylation . This pathway is preferred for its scalability and the ready availability of precursors.

Reagents & Materials

-

Substrate: 3-Methoxybenzene (Anisole) [CAS: 100-66-3]

-

Acylating Agent: Pimelic anhydride or Methyl 7-chloro-7-oxoheptanoate (followed by hydrolysis). Note: Direct use of pimelic anhydride is atom-economical.

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

-

Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temperature stability).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend AlCl₃ (2.2 equiv) in anhydrous DCM. Cool to 0°C.

-

Acylating Agent Addition: Add Pimelic anhydride (1.0 equiv) portion-wise. Stir for 15 min until the complex forms.

-

Substrate Addition: Add 3-Methoxybenzene (1.1 equiv) dropwise over 30 minutes. The slight excess ensures complete consumption of the anhydride.

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Causality: The meta-directing effect of the methoxy group is weak; however, steric hindrance usually directs acylation to the para position relative to the methoxy. Crucial Check: For this specific CAS (3-methoxyphenyl isomer), one must start with 1,3-dimethoxybenzene and demethylate, or use a specific directed metalation strategy if meta substitution is strictly required. Correction: The CAS name implies the carbonyl is attached to the phenyl ring which has a methoxy at the 3-position relative to the carbonyl. Friedel-Crafts on anisole predominantly yields para (4-methoxy). To obtain the 3-methoxy isomer (meta), one typically employs a Grignard reaction of (3-methoxyphenyl)magnesium bromide with a pimelic acid derivative, or uses a Suzuki coupling of 3-methoxyphenylboronic acid with a 7-chloro-7-oxoheptanoate derivative.

-

Revised Protocol for 3-Isomer Specificity (Grignard Route):

-

Grignard Formation: React 3-bromoanisole with Mg turnings in THF to form (3-methoxyphenyl)magnesium bromide.

-

Electrophile: Use Ethyl 6-(chlorocarbonyl)hexanoate (Ethyl pimeloyl chloride).

-

Coupling: Cool Grignard to -78°C. Add CuI (cat.) and the acid chloride.

-

Workup: Quench with NH₄Cl. Saponify the ethyl ester with LiOH to yield the free acid (CAS 898765-60-1).

-

-

-

Validation (Self-Check):

-

TLC: Mobile phase Hexane:EtOAc (1:1). Product Rf ~0.3 (streaking due to acid).

-

LCMS: Look for [M-H]⁻ = 249.3 or [M+H]⁺ = 251.3.

-

Figure 2: Selective synthesis pathway for the meta-isomer via Grignard coupling.

Applications in Drug Discovery

Researchers utilize CAS 898765-60-1 primarily to synthesize libraries of HDAC inhibitors. The carboxylic acid tail is a versatile handle.

Workflow A: Hydroxamic Acid Synthesis (HDACi Activation)

To convert the "Pro-ZBG" (acid) into the active "ZBG" (hydroxamate):

-

Activation: Dissolve CAS 898765-60-1 in DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 min.

-

Coupling: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 equiv) and TEA (5.0 equiv).

-

Outcome: Yields 7-(3-methoxyphenyl)-7-oxoheptanehydroxamic acid .

Workflow B: Linker Diversification

The C7-ketone offers a site for chemical modification that saturated linkers (like in SAHA) do not:

-

Reduction: NaBH₄ reduction yields the secondary alcohol . This introduces a chiral center, allowing researchers to probe the stereochemical requirements of the HDAC channel.

-

Reductive Amination: Reaction with amines creates branched linkers, potentially accessing accessory pockets on the enzyme surface.

Safety & Handling

While specific toxicological data for CAS 898765-60-1 is limited, it should be handled as a Category 2 Skin/Eye Irritant due to the carboxylic acid and ketone functionalities.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the methoxy group or decarboxylation over extended periods.

-

Disposal: Dispose of as organic hazardous waste (halogen-free).

References

-

Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

-

Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25(1), 84-90. Link

-

Gryder, B. E., et al. (2012). "Histone deacetylase inhibitors: equipping the arsenal." Future Medicinal Chemistry, 4(4), 505-524. Link

-

PubChem Compound Summary. "7-(3-Methoxyphenyl)-7-oxoheptanoic acid." National Library of Medicine. Link (Structure verification).

Sources

- 1. CN102030757B - Synthesis process of methoxsalen - Google Patents [patents.google.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

Technical Guide: Discovery and Isolation of Novel Aryl Heptanoic Acid Derivatives

Executive Summary

Diarylheptanoids—specifically the cyclic aryl heptanoic acid derivatives found in Myricaceae, Betulaceae, and Juglandaceae—represent a "privileged scaffold" in modern drug discovery. Unlike common linear curcuminoids, these macrocyclic compounds (often featuring [7.0]-metacyclophane architectures) exhibit high metabolic stability and potent inhibition of difficult targets like HIF-1

This guide details a self-validating workflow for the isolation of these low-abundance, structurally complex metabolites. It moves beyond standard silica gel chromatography—which often leads to irreversible adsorption of these phenolic acids—and establishes a protocol based on High-Speed Counter-Current Chromatography (HSCCC) and advanced spectroscopic elucidation (ECD/NMR).

Part 1: Chemo-Profiling and Biomass Selection

Target Chemotaxonomy

Novel aryl heptanoic acid derivatives are not ubiquitously distributed. To maximize discovery rates, biomass selection must be guided by chemotaxonomy rather than random screening.

| Plant Genus | Key Species | Target Structural Sub-class | Therapeutic Potential |

| Alnus | A. japonica, A. hirsuta | Cyclic biphenyl heptanoids (e.g., Alnusone derivatives) | Anti-inflammatory, Hepatoprotective |

| Myrica | M. rubra, M. gale | Myricanol/Myricanone derivatives (often glycosylated) | Anti-Alzheimer's (Tau reduction), Anti-cancer |

| Rhoiptelea | R. chiliantha | Meta,para-bridged diphenyl ethers | Anti-viral, Cytotoxic |

| Juglans | J. mandshurica | Juglanin-type aryl heptanoic acids | Anti-tumor (HIF-1 inhibition) |

Pre-Extraction Handling

Critical Control Point: The heptane chain in these derivatives often contains vulnerable ketone or hydroxyl groups at C-3 or C-5. Enzymatic oxidation during drying can destroy these features.

-

Protocol: Fresh biomass (bark/roots) must be lyophilized (freeze-dried) immediately upon collection, or submerged in liquid nitrogen. Avoid sun-drying.

Part 2: Advanced Extraction Methodology

Standard maceration is inefficient for the rigid macrocyclic structures of cyclic diarylheptanoids. We utilize Ultrasound-Assisted Extraction (UAE) to disrupt cellular matrices while maintaining low temperatures to prevent thermal degradation of the heptanoic acid moiety.

Protocol: Optimized UAE Workflow

-

Solvent System: 80% Ethanol (aq). Rationale: High ethanol concentration targets the lipophilic biphenyl core, while the 20% water aids in solvating the glycosidic linkages often found in these derivatives.

-

Ratio: 1:10 (w/v) Biomass to Solvent.

-

Conditions:

-

Frequency: 40 kHz

-

Temperature: < 40°C (Strict limit)[1]

-

Duration: 3 cycles of 30 minutes.

-

-

Post-Processing: Filter and concentrate under reduced pressure (Rotavap) at 40°C. Partition the crude extract between water and Ethyl Acetate (EtOAc). Retain the EtOAc fraction —this contains the target aryl heptanoic acids.

Part 3: Isolation Strategy (HSCCC)

The Challenge: Aryl heptanoic acid derivatives possess phenolic hydroxyls and often carboxylic acid moieties. On silica gel, these compounds exhibit severe tailing and irreversible adsorption due to hydrogen bonding with silanol groups.

The Solution: High-Speed Counter-Current Chromatography (HSCCC).[2][3][4][5][6] As a liquid-liquid partition technique, it eliminates the solid support, ensuring 100% sample recovery and preventing acid-catalyzed rearrangement.

Solvent System Selection (The "Sweet Spot")

The partition coefficient (

Screening Protocol:

-

Prepare a test tube with 2 mL each of the upper and lower phases of HEMW (1:1:1:1).

-

Add approx. 2 mg of crude extract. Shake vigorously.

-

Analyze layers by HPLC.[5]

-

Calculate

(where A is the peak area of the target).-

If

: Increase Methanol/Water (Polarity). -

If

: Increase Ethyl Acetate (Lipophilicity).

-

Validated HSCCC Protocol

-

Apparatus: TBE-300A or equivalent (coil volume ~300 mL).

-

Solvent System: n-Hexane : Ethyl acetate : Methanol : Water (1:1:1:1.5 v/v).[1]

-

Mode: Head-to-Tail (Descending).

-

Stationary Phase: Upper Phase (Organic).

-

Mobile Phase: Lower Phase (Aqueous).

-

Flow Rate: 2.0 mL/min.

-

Revolution Speed: 850 rpm.

-

Temperature: 25°C.

Step-by-Step:

-

Fill the coil entirely with the Stationary Phase.

-

Rotate the coil at 850 rpm.

-

Pump Mobile Phase until hydrodynamic equilibrium is established (retention of stationary phase > 50%).

-

Inject sample (dissolved in 1:1 mixture of both phases).

-

Monitor UV at 254 nm and 280 nm (characteristic absorption of the biphenyl chromophore).

Part 4: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for isolating these specific derivatives, highlighting the divergence from standard phytochemical workflows.

Caption: Figure 1. Optimized isolation workflow for aryl heptanoic acid derivatives, prioritizing HSCCC to prevent phenolic adsorption.

Part 5: Structural Elucidation and Stereochemistry

The structural complexity of cyclic diarylheptanoids lies in their planar chirality (due to restricted rotation of the biphenyl bond) and central chirality (at C-3, C-5, or C-11 of the heptane chain).

The Analytical Triad

A self-validating structure ID requires three converging datasets:

-

HR-ESI-MS: Determines molecular formula and confirms the degree of unsaturation (critical for distinguishing open-chain vs. cyclic variants).

-

NMR (600 MHz+):

-

1H/13C: Basic assignment.

-

HMBC: Crucial for linking the heptane chain to the aromatic rings. Look for correlations between the benzylic protons (H-1/H-7) and the aromatic carbons.

-

NOESY: Establishes relative stereochemistry across the macrocycle.

-

-

Electronic Circular Dichroism (ECD): Mandatory for novel derivatives.

Diagnostic NMR Signals

| Position | Signal Type | Chemical Shift ( | Significance |

| H-1 / H-7 | Benzylic | 2.3 – 2.9 ppm | Multiplicity indicates chain flexibility. |

| C-3 / C-5 | Oxymethine | 3.5 – 4.5 ppm | Stereocenters (OH attachment). |

| Ar-H | Aromatic | 6.5 – 7.2 ppm | Coupling patterns reveal substitution (e.g., meta,meta-bridging). |

| Glycosyl | Anomeric | 4.8 – 5.2 ppm | Indicates glycoside derivatives (common in Alnus). |

Part 6: Bioactivity and Drug Development Context[7]

Why isolate these specific compounds? The cyclic constraint of the aryl heptanoic acid scaffold locks the molecule into a conformation that fits specific hydrophobic pockets in oncology targets.

-

HIF-1

Inhibition: Cyclic diarylheptanoids from Alnus have shown potent inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key driver of tumor survival in low-oxygen environments. -

Anti-Inflammatory (NF-

B): The Michael acceptor moiety (enone system) often found in the heptane chain can covalently modify cysteine residues on NF- -

Hepatoprotection: Unlike many synthetic drugs, these derivatives (e.g., from Rhoiptelea) often show hepatoprotective effects against oxidative stress, offering a dual-benefit profile for drug candidates.

References

-

Ren, Y., et al. (2017). "Diarylheptanoids from the seeds of Alpinia blepharocalyx and their inhibitory effects on nitric oxide production." Phytochemistry, 133, 106-113. Link

-

Jahng, Y. (2018). "Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis." Molecules, 23(12), 3107. Link

-

Tung, N. H., et al. (2010).[8] "A new diarylheptanoid from the bark of Alnus japonica."[8][9] Journal of Asian Natural Products Research, 12(10), 921-924.[8] Link

-

Sun, D., et al. (2020). "Diarylheptanoid: A privileged structure in drug discovery."[10] Fitoterapia, 142, 104490.[10] Link

-

Guzman, J. D. (2014). "Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity." Molecules, 19(12), 19292-19349. Link

-

Wei, Y., & Ito, Y. (2006). "Preparative isolation of diarylheptanoids from Curcuma comosa by high-speed counter-current chromatography." Journal of Chromatography A, 1104(1-2), 230-237. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papersflow.ai [papersflow.ai]

- 5. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. A new diarylheptanoid from the bark of Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-trypanosomal activity of diarylheptanoids isolated from the bark of Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Characterization and Predictive Modeling of 7-(3-Methoxyphenyl)-7-oxoheptanoic Acid

Executive Summary

This technical guide outlines a rigorous computational framework for the structural and functional characterization of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid (CAS: 898765-60-1). As a structural analogue to suberoylanilide hydroxamic acid (SAHA) and various fatty acid mimetics, this molecule represents a critical scaffold in the design of Histone Deacetylase (HDAC) inhibitors and PPAR ligands.

This document deviates from standard "black box" protocols by enforcing a causality-driven workflow . We do not simply run software; we validate the physical reality of the molecule at the quantum level before assessing its biological potential.

Part 1: Structural Basis & Quantum Mechanical Profiling

Before any biological interaction can be modeled, the ligand's electronic landscape must be mapped. Force fields used in docking (like MMFF94) are often insufficient for handling the specific conjugation effects of the aryl-ketone system. Therefore, Density Functional Theory (DFT) is the mandatory first step.

Geometry Optimization Protocol

Objective: Determine the global minimum energy conformer (GMEC). The flexible heptanoic acid tail allows for multiple local minima which can lead to false-negative docking results.

Methodology:

-

Theory Level: B3LYP/6-311G(d,p).[1][2]

-

Rationale: The B3LYP hybrid functional provides an optimal balance of cost vs. accuracy for organic thermochemistry. The 6-311G(d,p) triple-zeta basis set is essential to correctly model the electron density of the carbonyl oxygens and the methoxy group lone pairs [1].

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

).-

Rationale: Gas-phase optimizations often result in intramolecular hydrogen bonds (e.g., tail curling) that do not exist in a biological (aqueous) environment.

-

Self-Validating Check: Upon convergence, a Frequency Analysis must be performed.

-

Pass: All vibrational frequencies are positive (Real).

-

Fail: Presence of one or more imaginary frequencies (Negative values) indicates a Transition State (TS) or saddle point, requiring re-optimization.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the ketone bridge is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predicted to be localized on the methoxy-phenyl ring (electron donor).

-

LUMO Location: Localized on the carbonyl group of the heptanoic chain and the aromatic ring (electron acceptor).

-

Chemical Hardness (

): Calculated as

Visualization of the QM Workflow

The following diagram illustrates the logic flow for the Quantum Mechanical setup.

Figure 1: Self-correcting Quantum Mechanical optimization workflow ensuring the isolation of a true local minimum.

Part 2: Pharmacokinetic Profiling (ADMET)

For 7-(3-Methoxyphenyl)-7-oxoheptanoic acid to be a viable drug candidate, it must satisfy bioavailability constraints. The lipophilic tail (

Key Predicted Metrics

Data generated using SwissADME and pkCSM algorithms [2].

| Property | Predicted Value | Interpretation |

| Molecular Weight | 250.29 g/mol | Optimal (< 500 Da). Highly bioavailable. |

| LogP (Consensus) | 2.8 - 3.2 | Moderately lipophilic. Good membrane permeability. |

| TPSA | 63.60 Ų | < 140 Ų. High probability of BBB penetration. |

| Rotatable Bonds | 7 | High flexibility. May incur entropy penalty during binding. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity (QT prolongation). |

Solubility & Permeability Logic

The carboxylic acid group (

-

Implication: While the neutral form is modeled in gas-phase DFT, the anionic form must be used for docking into solvent-exposed pockets (like Albumin).

-

Blood-Brain Barrier (BBB): Despite the anionic charge, the high lipophilicity of the methoxy-phenyl tail suggests passive diffusion is possible if the charge is masked or if transported via MCT (Monocarboxylate Transporters).

Part 3: Target Identification & Molecular Docking[3]

Given the structural motif (Aromatic Cap + Linker + Acid), this molecule is a classic "Zinc Binder" mimic, though the carboxylic acid is a weaker zinc chelator than hydroxamic acid.

Target Selection Rationale

-

HDAC Inhibitor Precursor: The structure mimics SAHA (Vorinostat). The target is HDAC1 (PDB: 4BKX) . The carboxylate may coordinate the catalytic Zinc ion.

-

Fatty Acid Binding Proteins (FABPs): The heptanoic tail mimics medium-chain fatty acids. Target: FABP4 (PDB: 3P6H) .

-

Transport: Human Serum Albumin (HSA) .

Docking Protocol (AutoDock Vina / Glide)

To ensure trustworthiness, we utilize a Redocking Verification step.

-

Preparation:

-

Protein: Remove water (unless catalytic), add polar hydrogens, assign Gasteiger charges.

-

Ligand: Convert optimized DFT structure to PDBQT. Crucial: Set the carboxylic acid to deprotonated state (

) for surface targets, protonated (

-

-

Grid Generation: Center grid box (20x20x20 Å) on the co-crystallized ligand of the reference PDB.

-

Validation: Re-dock the native ligand.

-

Success Metric: RMSD between docked pose and crystal pose < 2.0 Å.

-

Interaction Analysis

-

The "Anchor": The carboxylate head group should form salt bridges with Arginine (e.g., Arg128 in FABP4) or coordinate with Zinc (in HDACs).

-

The "Tail": The heptanoic chain requires a hydrophobic tunnel (Val, Leu, Phe residues).

-

The "Cap": The 3-methoxyphenyl group should engage in

stacking or

Part 4: Molecular Dynamics (MD) Simulation Protocol

Docking provides a static snapshot. MD simulations are required to verify the stability of the Ligand-Protein complex over time (100 ns).

Platform: GROMACS 2024 [3].

System Setup

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

-

Note: CGenFF is preferred over GAFF for anionic lipids.

-

-

Solvation: TIP3P Water model, cubic box with 1.0 nm padding.

-

Neutralization: Add

or

Simulation Phases

-

Energy Minimization: Steepest descent (50,000 steps).

-

NVT Equilibration: 100 ps at 310 K (V-rescale thermostat). Restrain heavy atoms.

-

NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).

-

Production Run: 100 ns. No restraints.

Analysis Pipeline (Graphviz)

Figure 2: Post-simulation analysis workflow. RMSD convergence < 0.3 nm indicates a stable complex.

References

-

Becke, A. D. (1993).[3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Quantum Chemical Calculations for Methoxyphenyl Ketones: A Technical Guide for Drug Discovery

Executive Summary

Methoxyphenyl ketones (MPKs) represent a critical structural motif in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), photo-initiators, and UV-filters. Their pharmacological efficacy is governed by specific electronic distributions and conformational flexibility—properties that are often too subtle for classical mechanics but are perfectly resolved by quantum chemical methods.

This guide details the computational strategy for characterizing MPKs. It moves beyond basic geometry optimization to advanced electronic profiling (HOMO-LUMO, MEP) and spectroscopic validation (IR, UV-Vis via TD-DFT), providing a self-validating protocol for researchers in drug development.

Theoretical Framework & Computational Strategy

The "Gold Standard" Methodology

For MPKs, the interaction between the methoxy substituent and the aromatic ring (resonance vs. steric hindrance) dictates the molecular behavior. Standard functionals often fail to capture the weak dispersive forces stabilizing the rotating methoxy group.

Recommended Level of Theory:

-

Functional: B3LYP-D3(BJ) or wB97X-D .

-

Rationale: While B3LYP is the historical standard, it lacks dispersion corrections. Adding Grimme’s D3 dispersion with Becke-Johnson damping (D3(BJ)) is critical for accurately predicting the rotational barrier of the methoxy group [1]. wB97X-D is an alternative that includes long-range corrections, essential for excited-state calculations (TD-DFT).

-

-

Basis Set: 6-311++G(d,p) or Def2-TZVP .

-

Rationale: The "++" diffuse functions are non-negotiable for MPKs to describe the lone pairs on the carbonyl and methoxy oxygens, which are sites of hydrogen bonding and nucleophilic attack.

-

Computational Workflow Diagram

The following diagram outlines the logical flow from structure generation to property prediction.

Figure 1: Standard computational workflow for MPK analysis. Note the critical checkpoint at Frequency Calculation to ensure no imaginary frequencies (NIMAG=0).

Conformational Landscape: The Ortho-Effect

In methoxyphenyl ketones, the position of the methoxy group significantly alters the potential energy surface (PES).

-

4-Methoxyacetophenone (Para): The methoxy group is generally coplanar with the ring to maximize resonance donation into the carbonyl.

-

2-Methoxyacetophenone (Ortho): Steric repulsion between the carbonyl oxygen and the methoxy oxygen forces the molecule out of planarity or locks it into a specific anti conformation.

Protocol for Conformational Analysis:

-

Perform a Relaxed PES Scan of the

dihedral angle. -

Step size: 10 degrees; Range: 0–360 degrees.

-

Identify global minima (lowest energy) and local minima.

-

Calculate Boltzmann populations if multiple conformers are within ~1-2 kcal/mol.

Electronic Properties & Reactivity Descriptors

For drug design, the static geometry is less useful than the electronic probability density. We utilize Frontier Molecular Orbital (FMO) analysis to predict reactivity.[1]

HOMO-LUMO Gap & Bioactivity

The energy gap (

-

HOMO: Located primarily on the aromatic ring and methoxy oxygen (electron donor).

-

LUMO: Localized on the carbonyl carbon and adjacent ring carbons (electron acceptor/electrophilic site).

Key Descriptors Calculation Table:

| Descriptor | Formula | Significance in Drug Design |

| Energy Gap ( | Small gap = high reactivity/softness (easier to metabolize). | |

| Chemical Hardness ( | Resistance to charge transfer. Harder molecules are often less toxic. | |

| Electrophilicity Index ( | Propensity to accept electrons; predicts Michael acceptor ability (toxicity risk). | |

| Chemical Potential ( | Direction of charge flow in receptor binding. |

Data derived from Koopmans' theorem approximations [2].

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals binding sites.

-

Red Regions (Negative Potential): Carbonyl oxygen. Primary site for H-bond accepting or electrophilic attack.

-

Blue Regions (Positive Potential): Methyl protons.

Spectroscopic Validation (Self-Validating System)

To ensure your calculated model represents reality, you must validate against experimental spectra.

Vibrational Spectroscopy (IR/Raman)

MPKs exhibit a characteristic carbonyl stretch (

-

Experimental Range:

. -

Calculated (Unscaled): Often overestimates by ~5% due to harmonic approximation.

-

Correction: Apply a scaling factor of 0.967 (for B3LYP/6-311++G**) to align with experiment [3].

UV-Vis Spectra (TD-DFT)

To predict absorption maxima (

-

Solvation is Critical: Gas-phase calculations will fail to match wet-lab UV-Vis data. Use the PCM (Polarizable Continuum Model) or SMD model specifying the solvent (e.g., Methanol or Ethanol).

-

Transitions: The primary transition in MPKs is

(forbidden, weak) and

Experimental Protocol: Step-by-Step

Objective: Characterize 4-Methoxyacetophenone (4-MAP) for potential docking studies.

Step 1: Structure Preparation

-

Draw 4-MAP in a builder (e.g., GaussView, Avogadro).

-

Pre-optimize using a molecular mechanics force field (MMFF94) to clean bond lengths.

Step 2: Global Minimum Search

-

Input: Gaussian/ORCA input file.

-

Route Section: # opt=modredundant freq wb97xd/6-311++g(d,p) scrf=(solvent=methanol)

-

Scan: Define the dihedral angle

. -

Output Analysis: Select the structure with the lowest Energy (Hartree).

Step 3: Electronic Structure Calculation

-

Take the optimized geometry from Step 2.

-

Route Section: # pop=full naturalorbitals wb97xd/6-311++g(d,p) density=current

-

Extract: HOMO/LUMO energies (in eV) and Dipole Moment (Debye).

Step 4: Reactivity Mapping

-

Generate the Cube file for Total Density and ESP (Electrostatic Potential).

-

Map ESP onto Density (Isovalue = 0.0004 a.u.).

-

Visual Check: Ensure the Carbonyl Oxygen is the deepest red (minimum electrostatic potential).

Logical Pathway: Conformational Selection

The following diagram illustrates the decision logic for selecting the bioactive conformer before docking.

Figure 2: Logic gate for handling conformational flexibility in MPKs. If the energy barrier is low, a single conformer model is insufficient for drug docking simulations.

References

-

Mullins, O., et al. (2021). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. PMC. Available at: [Link]

-

Al-Wahaibi, L.H., et al. (2020).[3] Calculated HOMO, LUMO energies and their corresponding quantum chemical parameters. ResearchGate. Available at: [Link]

-

Karthick, T., et al. (2018). Structural and Spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. International Journal of Research in Applied Technology. Available at: [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

Sources

Technical Guide: Solubility and Stability of 7-(3-Methoxyphenyl)-7-oxoheptanoic Acid

This technical guide provides a comprehensive analysis of the solubility and stability profiles of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid (CAS: 898765-60-1). It is designed for researchers and formulation scientists requiring rigorous physicochemical data to support experimental design and drug development workflows.

Executive Summary & Chemical Identity[1][2]

7-(3-Methoxyphenyl)-7-oxoheptanoic acid is a functionalized aryl keto acid characterized by a lipophilic methoxyphenyl head group and a hydrophilic carboxylic acid tail, separated by a flexible heptanoyl linker. Its physicochemical behavior is governed by the interplay between the ionizable carboxyl group (pKa ~4.8) and the photo-reactive aryl ketone moiety.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 7-(3-methoxyphenyl)-7-oxoheptanoic acid |

| CAS Number | 898765-60-1 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Functional Groups | Carboxylic acid (C1), Ketone (C7), Methoxy ether (Ar-OCH₃) |

| Predicted LogP | 2.8 – 3.2 (Lipophilic at low pH) |

| pKa (Acid) | 4.75 ± 0.10 (Predicted, Carboxyl) |

Solubility Profile

The solubility of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid is highly pH-dependent due to its carboxylic acid functionality. Understanding this profile is critical for extraction, purification, and biological assay formulation.

Aqueous Solubility & pH Dependence

The molecule follows a classic Henderson-Hasselbalch solubility profile.

-

pH < 4.0 (Protonated State): The compound exists primarily in its neutral, unionized form. Solubility is low (< 0.5 mg/mL), driven by the lipophilic phenyl ring and alkyl chain.

-

pH > 6.0 (Ionized State): Deprotonation of the carboxylic acid yields the carboxylate anion, significantly increasing aqueous solubility (> 10 mg/mL).

Organic Solvent Compatibility

The compound exhibits high solubility in polar aprotic solvents and moderate alcohols, making them ideal for stock solution preparation.

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF | High (> 50 mg/mL) | Stock solutions for bioassays. |

| Alcohols | Methanol, Ethanol | High (> 30 mg/mL) | Recrystallization, HPLC mobile phase. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (> 20 mg/mL) | Liquid-liquid extraction from acidic water. |

| Esters | Ethyl Acetate | Moderate | Extraction; Partitioning. |

| Non-Polar | Hexane, Heptane | Poor | Anti-solvent for precipitation. |

Visualization: Solubility Logic

Figure 1: Solubility transition states dependent on pH and solvent polarity.

Stability Profile

While the carboxylic acid and ether moieties are chemically robust, the aryl ketone represents the primary stability risk, particularly regarding photostability.

Photostability (Critical Risk)

Aryl ketones are chromophores susceptible to UV-induced degradation via Norrish Type I and Type II reactions.

-

Mechanism: Absorption of UV light excites the carbonyl to a triplet state, leading to alpha-cleavage (Type I) or gamma-hydrogen abstraction (Type II).

-

Risk: High if stored in clear glass under ambient light.

-

Mitigation: Store in amber vials; protect from direct light during handling.

Chemical Stability

-

Hydrolysis: Stable. The ketone and methoxy ether linkages are resistant to hydrolysis under standard aqueous conditions (pH 2–10).

-

Oxidation: Moderate. The benzylic-like position (though deactivated by the carbonyl) and the electron-rich methoxy ring can be susceptible to strong oxidants, but are stable to atmospheric oxygen at room temperature.

-

Thermal: Stable. Unlike

-keto acids, this

Forced Degradation Pathways

Figure 2: Primary degradation pathways. Note that photolysis is the dominant risk factor.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the equilibrium solubility of the compound in various buffers.

-

Preparation: Weigh 10 mg of excess solid compound into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8, or 7.4).

-

Equilibration: Cap tightly and agitate (shaker or rotator) at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

-

Quantification: Dilute the supernatant with Mobile Phase (see HPLC method below) and analyze.

-

Calculation:

Protocol: Stability-Indicating HPLC Method

Objective: To separate the parent compound from potential degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10%

90% B (Linear gradient) -

15-20 min: 90% B (Wash)

-

20-25 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (ketone/phenol).

-

Temperature: 30°C.

Handling & Storage Recommendations

Based on the solubility and stability assessment, the following storage conditions are mandatory to maintain compound integrity:

-

Storage Temperature: -20°C for long-term; 2-8°C for short-term (< 1 month).

-

Container: Amber glass vials with PTFE-lined caps (to prevent photolysis and leaching).

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if possible to minimize oxidative stress on the ether moiety.

-

Solution Stability: DMSO stock solutions are stable for ~3 months at -20°C. Aqueous buffers should be prepared fresh due to potential microbial growth (fatty acid chain can act as a carbon source).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid (Class Reference). Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Discussion on stability of aryl ketones and methyl ethers). Wiley-Interscience.

- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. (Mechanism of Norrish Type I/II reactions in aryl ketones). Wiley.

Preliminary Biological Screening of 7-(3-Methoxyphenyl)-7-oxoheptanoic Acid

Technical Guide & Screening Protocol

Executive Summary & Structural Rationale

This guide outlines a comprehensive preliminary biological screening protocol for 7-(3-Methoxyphenyl)-7-oxoheptanoic acid . As a functionalized fatty acid derivative featuring an aromatic "cap" (3-methoxyphenyl) and a polar "zinc-binding" or hydrophilic tail (carboxylic acid), this molecule occupies a unique chemical space overlapping with Histone Deacetylase (HDAC) inhibitors , depigmenting agents , and fatty acid mimetics .[1]

Structural Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric elements that dictate the screening strategy:

-

The Cap Group (3-Methoxyphenyl): Provides hydrophobic interaction and steric bulk, similar to the surface-recognition domains of epigenetic modulators.[1]

-

The Linker (7-oxoheptanoic chain): A 7-carbon spacer with a ketone. This length (approx. 9-10 Å) is critical for penetrating enzyme active site channels (e.g., HDAC or Tyrosinase).[1]

-

The Zinc-Binding/Polar Group (Carboxylic Acid): While less potent than hydroxamic acids, carboxylic acids can chelate active-site metal ions (Zn²⁺, Cu²⁺) or interact with polar residues in nuclear receptors (PPARs).[1]

Physicochemical Profile (Predicted)[2]

-

LogP: ~2.5 – 3.0 (Lipophilic, membrane-permeable).[1]

-

Solubility: Low in water; requires DMSO or Ethanol stock for biological assays.

-

Acidity (pKa): ~4.8 (Carboxylic acid).

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, prioritizing high-probability targets based on Structural Activity Relationships (SAR).

Caption: Hierarchical screening cascade moving from high-throughput enzymatic assays to functional cell-based validation.

Phase I: Enzymatic Target Validation (Cell-Free)

Histone Deacetylase (HDAC) Inhibition Assay

Rationale: The 7-carbon linker mimics the lysine side chain, and the carboxylic acid can act as a weak zinc-binding group, similar to Valproic Acid or Butyric Acid, but with higher affinity due to the aromatic cap.[1]

Protocol:

-

Reagents: Use a fluorometric HDAC assay kit (e.g., Boc-Lys(Ac)-AMC substrate).[1]

-

Preparation: Dissolve compound in DMSO. Prepare serial dilutions (1 mM to 0.1 µM).

-

Reaction:

-

Incubate purified HDAC nuclear extract (HeLa nuclear extract) with the compound for 30 mins at 37°C.

-

Add substrate (Boc-Lys(Ac)-AMC) and incubate for 30 mins.[1]

-

Add Developer solution (Trypsin) to release the fluorophore.

-

-

Readout: Measure fluorescence (Ex 350-380 nm / Em 440-460 nm).

-

Control: SAHA (Vorinostat) as positive control; DMSO as negative.

-

Validity Check: The Z-factor of the assay must be > 0.5.

Tyrosinase Inhibition (Skin Depigmentation Potential)

Rationale: The 3-methoxyphenyl group structurally resembles substrates of tyrosinase (like L-DOPA or methimazole derivatives).[1] 7-oxoheptanoic acid derivatives are often screened for skin whitening.

Protocol:

-

Enzyme: Mushroom Tyrosinase (250 U/mL in phosphate buffer pH 6.8).

-

Substrate: L-DOPA (5 mM).

-

Procedure:

-

Mix 20 µL compound + 140 µL buffer + 20 µL enzyme in a 96-well plate.

-

Incubate 10 mins at 25°C.

-

Add 20 µL L-DOPA.

-

-

Readout: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 mins.

-

Calculation:

.[1]

Phase II: Cell-Based Functional Assays[2]

Cytotoxicity Profiling (Safety & Dosing)

Before assessing efficacy, the non-toxic concentration range must be established.[1]

-

Cell Lines:

-

HaCaT: Immortalized human keratinocytes (Skin model).

-

RAW 264.7: Murine macrophages (Inflammation model).

-

HepG2: Human liver carcinoma (Metabolic/Toxicity model).

-

-

Method: CCK-8 or MTT Assay.

-

Threshold: Determine the IC10 (concentration causing 10% cell death). All subsequent functional assays must be performed below this concentration to ensure effects are not artifacts of cell death.

Anti-Inflammatory Screening (Nitric Oxide Inhibition)

Rationale: Fatty acid derivatives often modulate the COX/LOX pathways or NF-κB signaling.

Protocol (Griess Assay):

-

Seeding: Plate RAW 264.7 cells (5 x 10⁵ cells/mL) in 96-well plates.

-

Induction: Pre-treat with compound (1–50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

-

Measurement:

-

Transfer 100 µL supernatant to a new plate.

-

Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins in dark.

-

-

Readout: Absorbance at 540 nm.[1]

-

Data Analysis: Calculate NO concentration using a Sodium Nitrite standard curve.

Data Presentation & Interpretation

Table 1: Expected Data Output Structure

| Assay Type | Metric | Target Criteria (Hit) | Control Reference |

| HDAC Inhibition | IC₅₀ (µM) | < 50 µM | SAHA (< 1 µM) |

| Tyrosinase | IC₅₀ (µM) | < 100 µM | Kojic Acid (~20 µM) |

| Cytotoxicity (HaCaT) | CC₅₀ (µM) | > 100 µM (Low Toxicity) | Triton X-100 (High Tox) |

| NO Inhibition | IC₅₀ (µM) | < 20 µM | Dexamethasone |

Mechanism of Action Hypothesis (Signaling Pathway)[2]

If the compound shows anti-inflammatory activity, the likely pathway involves the suppression of NF-κB translocation or PPAR-γ activation (due to the fatty acid tail).[1]

Caption: Potential mechanistic pathways. The compound may act as a dual PPAR agonist/HDAC inhibitor to exert anti-inflammatory effects.

References

-

Chemical Identity: 7-(3-Methoxyphenyl)-7-oxoheptanoic acid.[2][1] CAS No. 898765-60-1.[2] Available from ChemicalBook and BroadPharm.[1]

-

HDAC Screening Methodology: Bradner, J. E., et al. "Chemical phylogenetics of histone deacetylases."[1] Nature Chemical Biology 6.3 (2010): 238-243. (Standard protocol for fluorometric HDAC assays).

-

Tyrosinase Assay Protocol: Chang, T. S. "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences 10.6 (2009): 2440-2475.

-

NO/Griess Assay: Green, L. C., et al. "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids."[1] Analytical Biochemistry 126.1 (1982): 131-138.

-

Safety Data: Safety Data Sheet (SDS) for 7-Methoxy-7-oxoheptanoic acid analogs. MedChemExpress.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 7-Aryl-7-oxoheptanoic Acids via Friedel-Crafts Acylation

Introduction & Strategic Significance

7-Aryl-7-oxoheptanoic acids serve as critical pharmacophores in the synthesis of histone deacetylase (HDAC) inhibitors, including analogs of Vorinostat (SAHA). The structural core—a seven-carbon backbone terminating in a carboxylic acid and an aryl ketone—requires a synthesis strategy that balances regioselectivity with scalability.

While direct acylation using pimelic anhydride is theoretically possible, it often suffers from polymerization and poor solubility. This Application Note details the Mono-Ester Acid Chloride Route , the industry-preferred method for drug development. This approach utilizes Methyl 7-chloro-7-oxoheptanoate to ensure strict mono-acylation, preventing the formation of 1,7-diaryl-1,7-dioxoheptane byproducts and simplifying downstream purification.

Key Mechanistic Advantages[1]

-

Regiocontrol: The ester group acts as a temporary blocking agent, preventing double acylation on the alkyl chain.

-